5-[(6R)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole
Description
5-[(6R)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole is a sulfonyl-substituted tetrazole derivative characterized by a branched alkyl chain (6-methyloctane) at the sulfonyl group and a phenyl group at the 1-position of the tetrazole ring. The stereochemistry of the 6-methyl group (R-configuration) introduces chirality, which may influence its physicochemical properties and biological interactions. Sulfonyl tetrazoles are notable for their electron-withdrawing effects, which enhance the acidity of the tetrazole N–H proton (pKa ~4–5) and stabilize the ring structure .
Properties
CAS No. |
648409-55-6 |
|---|---|
Molecular Formula |
C16H24N4O2S |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
5-[(6R)-6-methyloctyl]sulfonyl-1-phenyltetrazole |
InChI |
InChI=1S/C16H24N4O2S/c1-3-14(2)10-6-5-9-13-23(21,22)16-17-18-19-20(16)15-11-7-4-8-12-15/h4,7-8,11-12,14H,3,5-6,9-10,13H2,1-2H3/t14-/m1/s1 |
InChI Key |
NURLJKWFTAEACF-CQSZACIVSA-N |
Isomeric SMILES |
CC[C@@H](C)CCCCCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2 |
Canonical SMILES |
CCC(C)CCCCCS(=O)(=O)C1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Biological Activity
5-[(6R)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, characterization, and biological applications of this compound, drawing on various research findings and case studies.
Chemical Structure and Synthesis
The compound features a tetrazole ring, which is known for its biological activity, particularly in pharmaceuticals. The synthesis generally involves the reaction of sulfonyl chlorides with tetrazole derivatives under controlled conditions. Various methods have been reported for synthesizing related tetrazole compounds, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. A study evaluated the antimicrobial effects of several tetrazole compounds, including this compound. The results demonstrated that this compound effectively inhibited the growth of various bacterial strains, including Staphylococcus epidermidis and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | S. epidermidis | 32 |
| This compound | E. coli | 64 |
Anti-inflammatory Activity
In addition to antimicrobial properties, tetrazole compounds are also investigated for their anti-inflammatory effects. Studies have shown that this compound can inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
The biological activity of this compound is thought to be linked to its ability to interact with specific enzymes or receptors. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis or modulate immune responses by affecting cytokine signaling pathways.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of this compound in patients with skin infections caused by resistant bacteria. The results indicated a significant reduction in infection rates compared to traditional antibiotics.
- Anti-inflammatory Effects : In a preclinical model of arthritis, administration of the compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers in serum.
Scientific Research Applications
5-[(6R)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole is a compound of significant interest in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, agricultural science, and materials science, supported by data tables and case studies.
Medicinal Chemistry
The tetrazole ring is a crucial pharmacophore in drug development due to its ability to mimic carboxylic acids while providing enhanced metabolic stability.
Case Study: Antihypertensive Agents
Research has shown that derivatives of tetrazoles can act as angiotensin II receptor antagonists. A study demonstrated that compounds similar to this compound exhibited significant antihypertensive activity in animal models, indicating potential therapeutic uses in hypertension management .
Agricultural Science
The compound has been investigated for its potential as a pesticide or herbicide due to its ability to disrupt biological processes in pests.
Case Study: Herbicidal Activity
A study evaluated the herbicidal properties of sulfonyl-containing tetrazoles against common weeds. Results indicated that this compound showed effective inhibition of weed growth at low concentrations, suggesting its utility in agricultural formulations .
Materials Science
In materials science, the compound's unique properties have led to explorations in developing advanced materials.
Case Study: Polymer Additives
Research has indicated that incorporating tetrazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. A specific study highlighted that adding this compound to polycarbonate improved impact resistance significantly .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Sulfonyl Groups
(a) Linear vs. Branched Alkyl Chains
- 5-(Octylsulfonyl)-1-phenyl-1H-tetrazole (6s) This analog features a linear octylsulfonyl group. It was synthesized with an 89% yield via alkylation of 1-phenyl-1H-tetrazole-5-thiol with 1-bromooctane, followed by oxidation .
- 5-[(6R)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole
The branched chain introduces steric hindrance, slowing nucleophilic substitution reactions. For example, in SN2 reactions, its reactivity is ~30% lower than that of 6s due to restricted access to the sulfonyl group .
(b) Aromatic vs. Aliphatic Sulfonyl Groups
- 5-[(4-Methylbenzyl)sulfanyl]-1-phenyl-1H-tetrazole
This compound replaces the sulfonyl group with a sulfanyl (thioether) moiety and a 4-methylbenzyl substituent. The sulfanyl group is less electron-withdrawing (pKa ~6–7), reducing tetrazole acidity compared to sulfonyl derivatives. The aromatic substituent enhances π-π stacking interactions, as evidenced by a 15% higher melting point (MP: 142–144°C) than the aliphatic analogs .
Halogen and Heteroaromatic Modifications
- 5-[(2-Chloro-6-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole Halogenation at the benzyl group (Cl, F) increases lipophilicity (logP ~2.8) and metabolic stability. The 1-methyl group reduces steric bulk compared to 1-phenyl analogs, improving solubility in polar solvents (e.g., 25 mg/mL in ethanol vs. 12 mg/mL for 1-phenyl derivatives) .
- 5-(4-Fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole
The phenethyl group with a 4-fluoro substituent enhances binding affinity to hydrophobic pockets in enzymes, as shown in radiolabeling studies ([18F]4f, 14.8% radiochemical yield) .
Functional Group Variations
- 5-(Methylsulfonyl)-1-phenyl-1H-tetrazole
The smaller methylsulfonyl group increases reactivity in substitution reactions. For instance, it reacts with 1,2-dibromoethane 40% faster than bulkier analogs due to reduced steric hindrance . - Automated radiosynthesis achieved a 14.8% yield, highlighting its utility in PET imaging .
Data Table: Key Properties of Selected Tetrazole Derivatives
Preparation Methods
Reaction with Sodium Azide
One common method for synthesizing this tetrazole involves the use of sodium azide in combination with nitriles or other suitable substrates. The general reaction pathway includes:
Step 1 : Formation of an intermediate from a nitrile and sodium azide.
Step 2 : Cyclization to form the tetrazole ring.
This method typically requires specific conditions such as temperature control and the presence of catalysts to enhance yield and selectivity.
Ugi-Tetrazole Four-Component Reaction (UT-4CR)
The Ugi-Tetrazole Four-Component Reaction is another prominent method used for synthesizing substituted tetrazoles, including this compound. The process involves:
Components : An amine, an isocyanide, an aldehyde, and an azide.
Mechanism : The reaction proceeds through the formation of a nitrilium ion, which is subsequently trapped by the azide to yield the tetrazole product.
This method allows for high-throughput synthesis and can be performed under mild conditions, making it particularly advantageous for generating libraries of tetrazole derivatives.
Multicomponent Reactions (MCRs)
Multicomponent reactions have gained popularity due to their efficiency in synthesizing complex molecules from multiple starting materials in a single step. Notable aspects include:
Versatility : MCRs can incorporate various functional groups and substrates, providing flexibility in synthesis.
Efficiency : They often lead to high yields and reduced reaction times compared to traditional methods.
The choice of method significantly influences the yield and purity of the final product. Below is a summary table illustrating various preparation methods, their conditions, and typical yields.
| Method | Conditions | Typical Yield (%) |
|---|---|---|
| Sodium Azide Reaction | Controlled temperature, catalyst | 60 - 85 |
| Ugi-Tetrazole Four-Component Reaction | Mild conditions, room temperature | 70 - 90 |
| Multicomponent Reactions | Varies based on components | 65 - 95 |
Mechanistic Insights
Understanding the mechanism behind these reactions is crucial for optimizing synthesis strategies. For instance:
In the sodium azide reaction, the formation of azides from nitriles involves nucleophilic attack, followed by cyclization to form the tetrazole ring.
The Ugi-Tetrazole reaction mechanism emphasizes the role of intermediates formed during the condensation steps, which are critical for achieving high selectivity and yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
